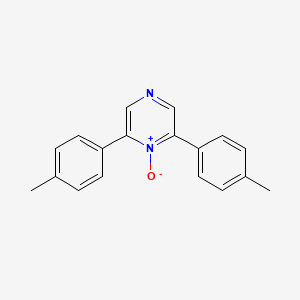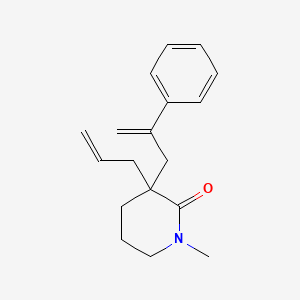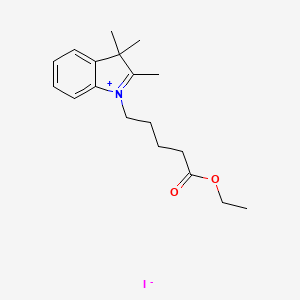
1-(5-Ethoxy-5-oxopentyl)-2,3,3-trimethyl-3H-indol-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Ethoxy-5-oxopentyl)-2,3,3-trimethyl-3H-indol-1-ium iodide is a synthetic organic compound with the molecular formula C18H26INO2. It is known for its unique structure, which includes an indolium core substituted with an ethoxy-oxopentyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethoxy-5-oxopentyl)-2,3,3-trimethyl-3H-indol-1-ium iodide typically involves the following steps:
Formation of the Indolium Core: The indolium core can be synthesized through a series of reactions starting from indole or its derivatives. Common reagents used in this step include alkylating agents and oxidizing agents.
Introduction of the Ethoxy-Oxopentyl Side Chain: The ethoxy-oxopentyl side chain is introduced through a nucleophilic substitution reaction. This involves reacting the indolium core with an appropriate ethoxy-oxopentyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Ethoxy-5-oxopentyl)-2,3,3-trimethyl-3H-indol-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(5-Ethoxy-5-oxopentyl)-2,3,3-trimethyl-3H-indol-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Ethoxy-5-oxopentyl)-2,3,3-trimethyl-3H-indol-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cell Membranes: Altering membrane permeability and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Methoxy-5-oxopentyl)-2,3,3-trimethyl-3H-indol-1-ium iodide
- 1-(5-Propoxy-5-oxopentyl)-2,3,3-trimethyl-3H-indol-1-ium iodide
- 1-(5-Butoxy-5-oxopentyl)-2,3,3-trimethyl-3H-indol-1-ium iodide
Uniqueness
1-(5-Ethoxy-5-oxopentyl)-2,3,3-trimethyl-3H-indol-1-ium iodide is unique due to its specific ethoxy-oxopentyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
850789-09-2 |
|---|---|
Fórmula molecular |
C18H26INO2 |
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
ethyl 5-(2,3,3-trimethylindol-1-ium-1-yl)pentanoate;iodide |
InChI |
InChI=1S/C18H26NO2.HI/c1-5-21-17(20)12-8-9-13-19-14(2)18(3,4)15-10-6-7-11-16(15)19;/h6-7,10-11H,5,8-9,12-13H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
FFXRDKOCKLFZHT-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)CCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane](/img/structure/B14189472.png)

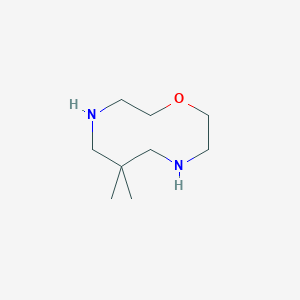
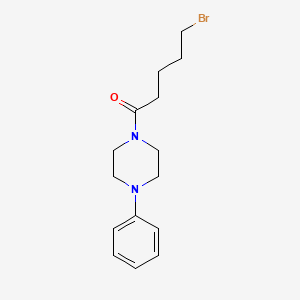
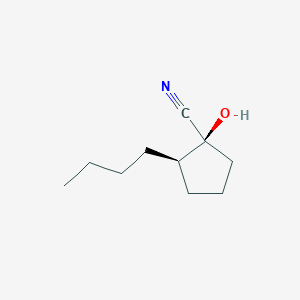
![3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B14189508.png)
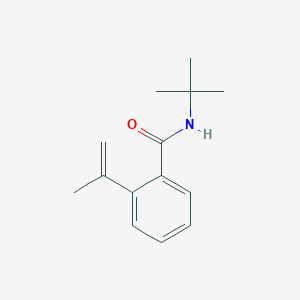

![3-(Pyrazin-2-yl)-3'-(pyridin-4-yl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14189525.png)
![S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate](/img/structure/B14189531.png)
![Bis[2-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]diselane](/img/structure/B14189532.png)
![5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine](/img/structure/B14189538.png)
